Cas no 1422506-51-1 ((E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one)
![(E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one structure](https://de.kuujia.com/scimg/cas/1422506-51-1x500.png)
1422506-51-1 structure
Produktname:(E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one
(E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Rauvotetraphylline C
- [ "" ]
- (E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa
- 4-[(1S,12S,14S,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one
- 1422506-51-1
- (E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one
-
- Inchi: 1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8+,14-3+
- InChI-Schlüssel: WJIXKXVKQDQVFT-HNLUUKSTSA-N
- Lächelt: C/C=C1/C(OC2C(O)C(O)C(O)C(CO)O2)N2C3C(C/1CC2C1NC2C(C=1C3)=CC=CC=2)/C=C/C(=O)C
Berechnete Eigenschaften
- Genaue Masse: 510.23660143g/mol
- Monoisotopenmasse: 510.23660143g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 5
- Komplexität: 942
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 1
- Topologische Polaroberfläche: 136
- XLogP3: 0.6
Experimentelle Eigenschaften
- Farbe/Form: Powder
(E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one Sicherheitsinformationen
- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser
(E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R72520-5 mg |
Rauvotetraphylline C |
1422506-51-1 | 5mg |
¥5600.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4897-1 mL * 10 mM (in DMSO) |
Rauvotetraphylline C |
1422506-51-1 | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-07 | ||
TargetMol Chemicals | TN4897-5 mg |
Rauvotetraphylline C |
1422506-51-1 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
A2B Chem LLC | AE61126-5mg |
Rauvotetraphylline C |
1422506-51-1 | 96.5% | 5mg |
$702.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4897-1 mg |
Rauvotetraphylline C |
1422506-51-1 | 1mg |
¥2835.00 | 2022-02-28 | ||
TargetMol Chemicals | TN4897-5mg |
Rauvotetraphylline C |
1422506-51-1 | 5mg |
¥ 3940 | 2024-07-19 | ||
TargetMol Chemicals | TN4897-1 ml * 10 mm |
Rauvotetraphylline C |
1422506-51-1 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 |
(E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one Verwandte Literatur
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
1422506-51-1 ((E)-4-[(1S,12S,14S,15E,16R)-15-Ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one) Verwandte Produkte
- 945995-09-5(2-(Bromomethyl)-5-fluorobenzaldehyde)
- 1156113-09-5((2-ethoxyethyl)1-(5-methylfuran-2-yl)ethylamine)
- 2138533-00-1(5-[(5-bromo-2-methylcyclohexyl)methyl]-1-methyl-1H-1,2,4-triazole)
- 385389-39-9(N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide)
- 53104-32-8((5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol)
- 394237-21-9(N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutanamide)
- 1314649-56-3(1-(4-methoxy-3,5-dimethylphenyl)cyclobutane-1-carbonitrile)
- 863500-79-2(7-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 496057-31-9(4-Thiazoleacetic acid, 2-(1,1-dimethylethyl)-, hydrazide)
- 2089277-06-3(6-oxaspiro4.5decan-1-amine hydrochloride)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
